1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one
Description
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolin-4(1H)-one core substituted at position 1 with a 4-chlorophenyl group and at position 2 with a phenyl group. Quinazolinone derivatives are renowned for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. Structural characterization of such compounds often employs techniques like NMR, IR, and X-ray crystallography, supported by computational methods such as density functional theory (DFT).
Properties
Molecular Formula |
C20H13ClN2O |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H13ClN2O/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-13H |
InChI Key |
YSQSVTYYXHGGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization via Anthranilic Acid Derivatives and Anilines
This traditional approach involves the condensation of 2-aminobenzamide or anthranilic acid derivatives with substituted anilines, followed by cyclization to form the quinazolinone core.
- Procedure Summary :
2-Aminobenzamide derivatives react with 4-chlorobenzoyl chloride or related acid derivatives in the presence of dehydrating agents or under reflux conditions to yield 1-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one. - Key Reaction Characteristics :
- Often involves dehydrative cyclization or intramolecular nucleophilic attack mechanisms.
- Requires prolonged heating or reflux, sometimes with catalysts or solvents like pyridine to facilitate ring closure.
- Example Data :
A similar compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, was synthesized via N-acylation and dehydrative cyclization with yields up to 87% using microwave-assisted methods and 79% by reflux, indicating the efficiency of cyclization under different conditions.
Copper-Catalyzed Cross-Coupling and Cyclocondensation Using Isocyanides
A modern, efficient method employs copper catalysts to facilitate the formation of quinazolinones via imidoylative cross-coupling of 2-isocyanobenzoates with amines.
- General Procedure :
2-Isocyanobenzoates are synthesized from methyl anthranilate derivatives by formylation and subsequent treatment with phosphoryl chloride. These isocyanobenzoates then react with substituted anilines or amines in the presence of copper(II) acetate catalysts under mild conditions to afford quinazolinones. - Advantages :
- Mild reaction conditions (room temperature to moderate heating).
- High selectivity and good yields (typically 50–80%).
- Suitable for various substituted anilines, including 4-chlorophenyl derivatives.
- Representative Example :
The synthesis of 3-alkylated quinazolinones was achieved with copper acetate catalysis, producing compounds with yields up to 77% after chromatographic purification.
Amination and Annulation via Zinc Chloride Catalysis
This method involves the amination of 2-aminobenzonitriles followed by annulation to form quinazolinones.
- Experimental Highlights :
- 2-Aminobenzonitrile is reacted with 2-aminoethanol under reflux in the presence of ZnCl2 catalyst in chlorobenzene solvent.
- The reaction proceeds via formation of oxazoline intermediates, followed by ring closure to quinazolinones.
- Purification is achieved through silica gel chromatography.
- Yields & Characterization :
High-resolution mass spectrometry (HRMS) confirms the molecular ion peaks consistent with quinazolinone structures. The method is applicable to this compound analogs.
Green Synthesis Using Recyclable Brønsted Acidic Ionic Liquid Catalysts
An environmentally friendly approach utilizes Brønsted acidic ionic liquids grafted onto silica as recyclable catalysts for the synthesis of 2-phenylquinazolin-4(3H)-ones.
- Methodology :
- The catalyst MSPHS@SiO2 is employed at 30 mol% loading with tert-butyl hydroperoxide as an oxidant in an ethanol-water solvent system.
- The reaction is conducted at 120 °C for 24 hours.
- The catalyst can be recycled multiple times without significant loss of activity.
- Outcomes :
Multistep Synthesis via Hydrazine Hydrate and Reflux
A multistep synthesis involving hydrazine hydrate treatment of benzoxazinone intermediates leads to quinazolinone formation.
Comparative Data Table of Preparation Methods
Summary of Research Findings
- The copper-catalyzed method offers a versatile and efficient route with moderate to good yields and mild conditions, suitable for various substituted quinazolinones including this compound.
- The ZnCl2-catalyzed amination and annulation provides a robust pathway with well-defined intermediates and confirmed product identity by HRMS, suitable for scale-up.
- The classical cyclization and hydrazine hydrate routes are well-established, providing high yields but often requiring longer reaction times or harsher conditions.
- The green synthesis approach using recyclable Brønsted acidic ionic liquid catalysts represents a sustainable alternative with respectable yields and catalyst recyclability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities and properties.
Scientific Research Applications
Synthesis of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one
The synthesis of quinazolinone derivatives, including this compound, typically involves multiple synthetic routes. Recent advancements have emphasized greener methods that reduce the use of hazardous solvents and expensive catalysts. For instance, a study highlighted an efficient synthesis using recyclable Brønsted acidic ionic liquids as catalysts, achieving high yields (up to 92.5%) under mild conditions .
Pharmacological Activities
This compound and its derivatives exhibit a wide range of biological activities:
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives can act as multitargeted inhibitors against various cancer cell lines. For example, compounds synthesized with modifications at the phenyl group showed significant antiproliferative activity, with some exhibiting IC50 values lower than established drugs like Erlotinib . The dual inhibition of EGFR and VEGFR-2 kinases has been particularly noted, indicating potential as anti-cancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Quinazolinone derivatives have shown selective inhibition of COX-II enzymes, which are crucial in inflammatory processes. This suggests their potential use in treating inflammatory diseases .
Antiviral Activity
There is emerging evidence supporting the antiviral properties of quinazolinones. For instance, specific derivatives have demonstrated significant activity against viral infections with low minimum inhibitory concentrations (MIC), indicating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the quinazolinone structure affect its biological activity. Substituents on the phenyl rings significantly influence the potency of these compounds against cancer cells and other targets. For example, the presence of electron-withdrawing groups like chlorine enhances anticancer activity compared to unsubstituted analogs .
Case Study 1: Antiproliferative Effects
In a comparative study involving several quinazolinone derivatives, one compound exhibited a GI50 value of 26 nM against multiple cancer cell lines, showcasing its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Anti-inflammatory Efficacy
A series of experiments demonstrated that certain quinazolinone derivatives significantly reduced inflammation in animal models when compared to standard anti-inflammatory drugs like diclofenac. These findings underscore the therapeutic potential of these compounds in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity | Description | IC50/Other Metrics |
|---|---|---|
| Anticancer | Multitargeted inhibitors against cancer cell lines | GI50 = 26 nM |
| Anti-inflammatory | Selective COX-II inhibition | Comparable to diclofenac |
| Antiviral | Significant antiviral activity | MIC = 1.92 µg/mL |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 4-chlorophenyl group in the target compound and PYR enhances antifungal activity compared to non-halogenated analogues. However, replacing chlorophenyl with cyclohexyl (as in 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one) increases toxicity (H302: Harmful if swallowed).
- Core Modifications: The imidazo-quinazolinone derivative () exhibits a fused ring system, which may influence conformational stability and metal-binding capacity compared to the simpler quinazolinone core.
Physicochemical and Toxicological Profiles
- Toxicity : 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one demonstrates acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting that chlorophenyl substitution may mitigate some hazards compared to cyclohexyl groups.
Biological Activity
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is a compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. This compound has shown promising results against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of quinazoline, including those with the 1-(4-chlorophenyl) substitution, exhibit significant cytotoxic effects on human cancer cell lines. For example, a related quinazolinone derivative was reported to have an IC50 value of 2.90–6.40 µM against HCT-116 cells, indicating potent cytotoxicity . The mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.
The mechanism by which this compound exerts its effects includes:
- Apoptosis Induction : The compound has been shown to increase apoptotic markers significantly. For instance, one study noted a rise in late apoptosis from 0.14% to 25.36% and an increase in early apoptosis from 0.55% to 7.42% in treated cells compared to controls .
- Cell Cycle Arrest : It was observed that this compound effectively halts the cell cycle at the G1 phase, leading to a higher accumulation of living cells during this stage compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their structural modifications. In the case of this compound:
- Substitution Patterns : The presence of electron-withdrawing groups like chlorine enhances the potency against cancer cells. For instance, compounds with chlorine substitutions exhibited better activity compared to those with methoxy or hydrogen substitutions .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound relative to other compounds, the following table summarizes key findings from various studies:
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| This compound | TBD | HCT-116 (Colorectal Cancer) | Apoptosis induction |
| Quinazoline Derivative (related) | 2.90–6.40 | HCT-116 | Cytotoxicity |
| Quinazoline with Cl substitution | <10 | EGFR (Epidermal Growth Factor Receptor) | Inhibition |
| Quinazoline with OMe substitution | >33 | Various Cancer Cell Lines | Less potent than Cl |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of quinazoline derivatives in preclinical settings:
- Study on HCT-116 Cells : A derivative similar to this compound was tested for its ability to induce apoptosis and arrest the cell cycle. Results indicated significant increases in apoptotic cells and a notable impact on cell cycle dynamics .
- Molecular Docking Studies : Molecular docking simulations revealed that quinazoline derivatives can effectively bind to target proteins such as EGFR, suggesting a potential pathway for therapeutic intervention against cancers that rely on these growth factor pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
